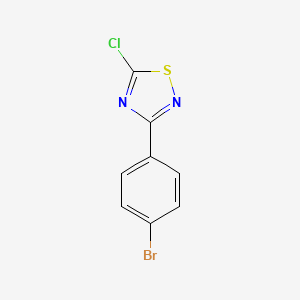

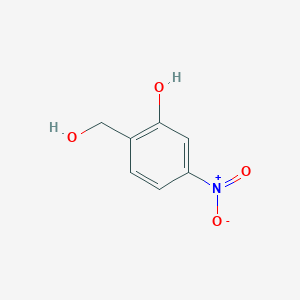

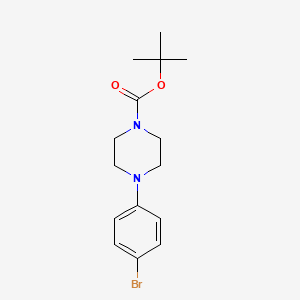

苄基2-甲基-4-氧代-3,4-二氢吡啶-1(2H)-羧酸酯

描述

Synthesis Analysis

The synthesis of benzyl 2-methyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate and related compounds involves various reactions with different starting materials. For instance, the reaction of 4-hydroxy-6-methyl-2-pyridone with benzylidenemalononitriles and α-cyanoacrylic esters leads to the formation of 4H-pyrano[3,2-c]pyridines . Similarly, the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with arylidinemalononitrile derivatives results in the creation of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various techniques. For example, the configuration around the double bond of the major stereoisomers in the synthesis of 2,3-dihydrobenzo[1,4]dioxine derivatives was established by X-ray diffraction analysis . The asymmetric unit of a related compound, 2-methylpyridinium 2-carboxybenzoate, contains a 2-methylpyridinium cation and a 2-carboxybenzoate monoanion, with the pyridine ring inclined to the benzene ring of the anion at a slight angle .

Chemical Reactions Analysis

The compounds synthesized exhibit a variety of chemical reactions. For instance, the obtained 4H-pyrano[3,2-c]pyridines can react with acetic anhydride to afford fused systems . The title compounds in another study react with methyliodide to give a mixture of O- and N-alkylated products, and their carbinols can be oxidized to yield carbaldehydes .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are often characterized by their reactivity and the formation of different derivatives. The reaction conditions, such as the use of catalytic amounts of PdI2 in conjunction with KI and the temperature and pressure applied, can significantly influence the stereoselectivity and yield of the reactions . The crystal structure analysis reveals weak hydrogen bonds and π-π contacts, which contribute to the stability and formation of a three-dimensional network in the crystal lattice .

科学研究应用

钙通道拮抗剂活性

- 1,4-二氢吡啶衍生物:某些1,4-二氢吡啶的衍生物,包括苄基2-甲基-4-氧代-3,4-二氢吡啶-1(2H)-羧酸酯,显示出作为钙通道拮抗剂的潜力。这些化合物已被研究其分子结构和对钙通道的潜在调节性质(Linden, Şafak, Şimşek, & Gündüz, 2011)。

伪肽折叠体

- 伪肽折叠体的构建:研究已经探索使用这种化合物的衍生物作为构建伪肽折叠体的基本单元。这些伪肽折叠体以其螺旋构象而闻名,由于其坚固的结构,显示出在各种应用中的潜力(Tomasini et al., 2003)。

有机合成技术

选择性O-苄基化:已经开发了一个涉及锌(II)的新系统,用于选择性地对2-氧代-1,2-二氢吡啶进行O-苄基化,包括苄基2-甲基-4-氧代-3,4-二氢吡啶-1(2H)-羧酸酯的衍生物。这种方法对于合成各种O-苄基产物至关重要,这些产物是有机合成中的重要中间体(Zhou et al., 2018)。

三取代哌啶的构建:该化合物已被用作构建三取代哌啶的支架,展示了其在复杂有机分子的区域和立体选择性合成中的实用性(Moretto & Liebeskind, 2000)。

抗肿瘤抗生素合成

- 合成Streptonigrin的C-D环:这种化合物的衍生物已被用于合成抗肿瘤抗生素Streptonigrin的部分合成,突显了其在合成药理学重要化合物中的作用(Liao, Wittek, & Cheng, 1976)。

安全和危害

This would involve a discussion of any safety concerns or hazards associated with the compound, including its toxicity and any precautions that need to be taken when handling it.

未来方向

This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or further studies into its mechanism of action.

属性

IUPAC Name |

benzyl 2-methyl-4-oxo-2,3-dihydropyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-11-9-13(16)7-8-15(11)14(17)18-10-12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZZXYDLQRNIZGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C=CN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00466581 | |

| Record name | Benzyl 2-methyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00466581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzyl 2-methyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate | |

CAS RN |

190906-91-3 | |

| Record name | Benzyl 2-methyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00466581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Fluorobenzo[b]thiophene](/img/structure/B1279753.png)

![[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]amine](/img/structure/B1279755.png)

![Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B1279782.png)